molecular formula C20H27NOSi B3169367 (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine CAS No. 937202-23-8

(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine

Cat. No.: B3169367
CAS No.: 937202-23-8
M. Wt: 325.5 g/mol
InChI Key: WZTJJHSTQOTADQ-KRWDZBQOSA-N
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Description

Overview of Chiral Amine Scaffolds in Asymmetric Transformations

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Their utility in asymmetric synthesis is extensive; they can function as chiral bases, resolving agents for racemic mixtures, and crucial building blocks for more complex molecules. nih.gov In the realm of organocatalysis, chiral amines, particularly secondary amines like those found in pyrrolidine (B122466) scaffolds, are prized for their ability to activate substrates through the formation of transient, reactive intermediates such as enamines and iminium ions. chem-station.com This mode of activation provides a powerful alternative to traditional metal-based catalysis, offering advantages in terms of operational simplicity, lower toxicity, and contribution to green chemistry principles. tcichemicals.com

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a particularly privileged scaffold in catalyst design. nih.gov Its rigid, non-planar structure allows for a well-defined three-dimensional arrangement of substituents, which is crucial for creating a chiral environment that can effectively control the stereochemical outcome of a reaction. chem-station.com Seminal work in the early 2000s demonstrated that the natural amino acid L-proline could catalyze intermolecular aldol (B89426) reactions with significant enantioselectivity, marking a pivotal moment in modern organocatalysis. unibo.it This discovery spurred the development of a multitude of synthetic pyrrolidine-based catalysts designed for enhanced activity and selectivity across a wide range of chemical transformations. unibo.itnih.gov

Rationale for Investigating (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine in Contemporary Organic Chemistry Research

This compound belongs to a highly successful class of organocatalysts known as diarylprolinol silyl (B83357) ethers, often referred to as Hayashi-Jørgensen catalysts. chem-station.comnih.gov The rationale for the intense investigation of this specific compound and its analogues stems from their remarkable ability to catalyze asymmetric reactions of aldehydes and ketones with exceptionally high levels of stereocontrol. chem-station.com

The key structural feature of this compound is the bulky diphenyl(trimethylsiloxy)methyl group attached to the C2 position of the pyrrolidine ring. This sterically demanding substituent plays a critical role in shielding one face of the enamine or iminium ion intermediate formed during the catalytic cycle. ethz.ch This effective steric hindrance directs the approach of the reacting partner to the opposite, less-hindered face, thereby ensuring high enantioselectivity in the product. ethz.ch These catalysts have proven to be more active and soluble in common organic solvents than the parent amino acid, proline. chem-station.com

Research has demonstrated the exceptional performance of catalysts with this structural motif. For instance, a study on methylene (B1212753) isosteres of Hayashi-Jørgensen catalysts, where the ether oxygen is replaced by a CH₂, highlighted the efficacy of a closely related trimethylsilyl (B98337) derivative. This analogue demonstrated superior enantioselectivity in benchmark Michael additions, achieving remarkable efficiency in the transfer of its stereochemical information. nih.govacs.org

Table 1: Enantioselective Michael Addition of Propanal to β-Nitrostyrene Catalyzed by a Trimethylsilyl-Substituted Pyrrolidine Analogue
EntryAdditiveTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1-25249195:596
2Benzoic Acid2519595:597
3Benzoic Acid4249397:3>99

Data sourced from a study on methylene isosteres of Hayashi-Jørgensen catalysts, demonstrating the high efficiency of the trimethylsilyl-substituted pyrrolidine scaffold. nih.govacs.org

Furthermore, the versatility of this catalyst class is showcased by their application in complex domino reactions. Diphenylprolinol silyl ethers have been used to synthesize topologically unique and complex cage-like molecules, such as noradamantanes, in a single reaction vessel. nih.gov These reactions form multiple carbon-carbon bonds and generate up to six chiral centers with excellent enantioselectivity, underscoring the catalyst's power in rapidly building molecular complexity from simple starting materials. nih.gov The development of heterogeneous versions, where the catalyst is immobilized on a polymer support, further enhances their utility by simplifying product purification and enabling catalyst recycling, which is crucial for industrial applications. mathnet.ru

Table 2: Asymmetric Michael Addition of Malonates to α,β-Enals using an Immobilized Hayashi-Jørgensen Catalyst
EntrySubstrate (Aldehyde)Substrate (Malonate)AdditiveYield (%)ee (%)
1Cinnamic aldehydeDimethyl malonateCa(OTf)₂7194
2Cinnamic aldehydeDibenzyl malonateCa(OTf)₂7897
3p-Nitrocinnamic aldehydeDibenzyl malonateCa(OTf)₂75>99

Data from a study on a heterogeneous Jørgensen-Hayashi catalyst, showing excellent enantioselectivity in the presence of a calcium triflate additive. mathnet.ru

The continued investigation into this compound and its derivatives is driven by the pursuit of catalysts that offer high selectivity, broad substrate scope, and operational robustness for the efficient synthesis of enantiomerically pure compounds for the pharmaceutical and chemical industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-diphenyl-[(3S)-pyrrolidin-3-yl]oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOSi/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-17-14-15-21-16-17/h4-13,17,21H,14-16H2,1-3H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTJJHSTQOTADQ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937202-23-8
Record name (3S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937202-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for S Trimethylsiloxy Diphenyl Methyl Pyrrolidine

Strategies for Enantioselective Synthesis of the Pyrrolidine (B122466) Core

The pyrrolidine ring, with its stereocenter at the C2 position, is the foundational element dictating the catalyst's stereochemical influence. Its enantioselective synthesis is paramount and is approached through various advanced organic chemistry strategies.

Asymmetric Construction of the Pyrrolidine Ring

The de novo asymmetric synthesis of the pyrrolidine ring offers a versatile route to chiral scaffolds. One of the most powerful methods for this construction is the nih.govresearchgate.net-dipolar cycloaddition reaction between azomethine ylides and various alkenes. This approach allows for the stereocontrolled formation of polysubstituted pyrrolidines, generating multiple stereocenters in a single, efficient step. nih.gov The stereochemical outcome is often directed by chiral auxiliaries or catalysts.

Another sophisticated strategy involves the asymmetric lithiation-substitution of N-Boc-N-(haloalkyl)allylamines. This method utilizes a chiral ligand, such as (–)-sparteine, in conjunction with n-butyllithium to effect an asymmetric deprotonation and subsequent intramolecular cyclization, yielding N-Boc-2-alkenylpyrrolidines with controlled enantiomeric ratios. acs.org

Furthermore, biocatalytic methods have emerged as a sustainable alternative. Transaminases, for instance, can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones, achieving high enantiomeric excess (>99.5%) for both enantiomers by selecting the appropriate enzyme. nih.govacs.org

Chiral Pool Approaches to Pyrrolidine Stereocenters

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources that can be used as starting materials in synthesis. wikipedia.org For the synthesis of (S)-[trimethylsiloxy(diphenyl)methyl]pyrrolidine, the amino acid (S)-proline is the most direct and common chiral pool starting material. researchgate.net

Utilizing (S)-proline inherently sets the crucial (S)-stereochemistry at the C2 position of the pyrrolidine ring. The synthesis begins with the modification of the carboxylic acid group of proline, preserving the original stereocenter throughout the reaction sequence. This approach is highly efficient as it bypasses the need for asymmetric induction or chiral resolution steps, directly translating the chirality of the starting material to the final product. wikipedia.org Derivatives such as (2S,4R)-4-hydroxyproline are also valuable chiral precursors for more complex proline-based structures. researchgate.net

Introduction of the Trimethylsiloxy(diphenyl)methyl Moiety

With the chiral pyrrolidine core established, the next critical phase is the installation of the bulky and electronically significant trimethylsiloxy(diphenyl)methyl group at the C2 position. This is typically a multi-step process involving the formation of a diphenylmethanol (B121723) group followed by silylation.

A standard and effective method involves the reaction of an N-protected (S)-proline derivative, such as the methyl ester, with a phenyl Grignard reagent (phenylmagnesium bromide). orgsyn.orgchemistrysteps.com The Grignard reagent adds twice to the ester carbonyl, creating a tertiary alcohol, (S)-α,α-diphenylprolinol, after an acidic workup. chemistrysteps.com This transformation is highly efficient and directly attaches the diphenylhydroxy-methyl group to the chiral center. orgsyn.org

Stereocontrolled Introduction of the Siloxy Group

The final step in forming the target molecule is the silylation of the tertiary hydroxyl group of (S)-α,α-diphenylprolinol. This is a protection step that converts the alcohol into a trimethylsilyl (B98337) (TMS) ether. The reaction is typically carried out using a silylating agent like trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or imidazole. orgsyn.orgvulcanchem.com This reaction is generally high-yielding and does not affect the existing stereocenter. The resulting silyl (B83357) ether enhances the catalyst's steric bulk and solubility in organic solvents, which is crucial for its function in organocatalysis.

Optimization of Reaction Conditions for High Yield and Enantiomeric Purity

Optimizing reaction conditions is vital to maximize yield and maintain the high enantiomeric purity established by the chiral precursor. Key parameters for the Grignard reaction include the use of anhydrous solvents (e.g., diethyl ether or tetrahydrofuran) to prevent quenching of the reagent, and controlled temperature, often starting at 0 °C.

Table 1: Example of Optimized Silylation Protocol

StepReagent/ConditionPurposeTypical YieldReference
1 (S)-α,α-diphenylprolinol in CH₂Cl₂Substrate solution in anhydrous solvent- orgsyn.org
2 Triethylamine (1.5 equiv)Base to neutralize acid byproduct- orgsyn.org
3 TMSOTf (1.2 equiv) at 0 °CSilylating agent- orgsyn.org
4 Stir at room temperatureAllow reaction to complete- orgsyn.org
5 Aqueous workup & extractionIsolate the product- orgsyn.org
6 Column chromatographyPurification of the final product77-78% orgsyn.org

This table is a representative example of a synthetic protocol and specific conditions may vary.

Protecting Group Strategies in the Synthesis of this compound Precursors

Protecting groups are essential tools in the synthesis of complex molecules like this compound to prevent unwanted side reactions at reactive functional groups. biointerfaceresearch.com In this context, the secondary amine of the pyrrolidine ring must be protected during the introduction of the diphenylmethyl group.

The most commonly employed protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group . orgsyn.orgnih.gov The Boc group is typically introduced by reacting the proline precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.org This group is ideal because it is robust enough to withstand the strongly basic and nucleophilic conditions of the Grignard reaction. orgsyn.orgguidechem.com

After the successful addition of the diphenylmethyl group and subsequent silylation, the Boc group is removed in the final step to liberate the secondary amine, which is critical for the compound's catalytic activity. Deprotection is typically achieved under acidic conditions, for example, by using a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), which does not affect the silyl ether linkage. orgsyn.org The choice of an acid-labile protecting group like Boc is a classic example of an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without interfering with each other.

Green Chemistry Approaches to the Synthesis of this compound

The conventional synthesis of this compound involves a two-step process: the preparation of the precursor alcohol, (S)-α,α-diphenyl-2-pyrrolidinemethanol, followed by its silylation. Traditional methods often rely on the use of hazardous solvents and reagents, prompting the investigation into greener alternatives that align with the principles of sustainable chemistry. While dedicated studies focusing exclusively on the green synthesis of this specific compound are not extensively documented, several innovative approaches in synthetic chemistry offer promising avenues for reducing its environmental footprint. These approaches primarily target the key steps of the synthesis, namely the formation of the diphenylprolinol backbone and the subsequent silylation.

One of the primary areas for green improvement lies in the substitution of conventional solvents with more sustainable alternatives. The initial Grignard reaction for the synthesis of the diphenylprolinol precursor is typically conducted in ethereal solvents like tetrahydrofuran (B95107) (THF), while the subsequent silylation often employs chlorinated solvents such as dichloromethane. orgsyn.org Both classes of solvents are associated with environmental and health concerns. Recent research has highlighted bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as viable replacements for polar aprotic and ethereal solvents, respectively. researchgate.netresearchgate.netmdpi.commdpi.com Cyrene, in particular, is derived from cellulose (B213188) and is biodegradable, offering a significantly improved environmental profile. mdpi.commdpi.com The application of these greener solvents to the synthesis of this compound could substantially reduce the environmental impact of the process.

Another promising green methodology is the application of mechanochemistry. Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, has emerged as a powerful tool in green chemistry. The Grignard reaction, a cornerstone of the synthesis of the diphenylprolinol precursor, has been successfully performed under mechanochemical conditions. This approach not only eliminates the need for large volumes of hazardous solvents but can also lead to enhanced reaction rates and different product selectivities. The development of a mechanochemical route to (S)-α,α-diphenyl-2-pyrrolidinemethanol from an appropriate proline derivative and a phenylmagnesium halide would represent a significant advancement in the sustainable production of this catalyst.

Biocatalysis offers a highly attractive, albeit currently less explored, avenue for the green synthesis of the chiral precursor. The use of enzymes to catalyze chemical transformations provides numerous advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of water as a solvent. While a specific biocatalytic route to (S)-α,α-diphenyl-2-pyrrolidinemethanol has not been prominently reported, the enzymatic synthesis of chiral amino alcohols is an active area of research. nih.gov The future development of an enzymatic process, potentially starting from a proline derivative, could offer an exceptionally green and efficient synthetic pathway.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

Synthetic StepTraditional MethodPotential Green ApproachGreen Chemistry Principle(s) Addressed
Precursor Synthesis: (S)-α,α-diphenyl-2-pyrrolidinemethanol Grignard reaction in ethereal solvents (e.g., THF). orgsyn.orgorgsyn.orgMechanochemical Grignard reaction.- Prevention of waste (solvent reduction)- Safer solvents and auxiliaries
Use of greener solvents (e.g., 2-MeTHF). researchgate.net- Safer solvents and auxiliaries
Biocatalytic synthesis from a proline derivative. nih.gov- Catalysis- Use of renewable feedstocks (if applicable)- Design for energy efficiency (mild conditions)
Silylation Use of trimethylsilyl chloride in chlorinated solvents (e.g., dichloromethane). orgsyn.orgSolvent-free silylation. researchgate.netnih.govresearchgate.net- Prevention of waste (solvent elimination)- Safer solvents and auxiliaries
Use of greener solvents (e.g., Cyrene™). researchgate.netmdpi.commdpi.com- Safer solvents and auxiliaries

Stereochemical Investigations of S Trimethylsiloxy Diphenyl Methyl Pyrrolidine

Analysis of Stereochemical Purity and Enantiomeric Excess

The stereochemical purity of (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine is paramount for its effectiveness as a chiral catalyst. The presence of its enantiomer, (R)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine, can lead to a reduction in the enantiomeric excess (ee) of the desired product in an asymmetric reaction. Therefore, accurate determination of the enantiomeric purity of the catalyst is a critical quality control step.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for assessing the enantiomeric purity of chiral compounds. For the analysis of this compound, a C18 column with a mobile phase of acetonitrile (B52724) and water (70:30) has been utilized for general purity analysis. sciencelink.net For the specific determination of enantiomeric excess, a chiral column is employed, which allows for the separation of the (S) and (R) enantiomers. The retention times of the two enantiomers will differ, and the ratio of their peak areas in the chromatogram provides a quantitative measure of the enantiomeric excess.

The enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. mdpi.com A higher enantiomeric excess of the (S)-enantiomer in the catalyst translates to a higher enantioselectivity in the catalyzed reaction.

Table 1: HPLC Parameters for Purity Analysis of this compound

ParameterValue
ColumnC18
Mobile PhaseAcetonitrile/Water (70:30)
Retention Time8.2 min

This table presents general HPLC conditions for purity analysis and does not represent a chiral separation for enantiomeric excess determination.

Conformational Analysis of this compound

The three-dimensional structure and conformational flexibility of this compound play a significant role in its catalytic activity and the stereochemical outcome of the reactions it catalyzes. The pyrrolidine (B122466) ring, a core feature of this molecule, is not planar and can adopt various puckered conformations. Computational methods, particularly density functional theory (DFT), have been instrumental in investigating the conformational landscape of diarylprolinol silyl (B83357) ethers. acs.orgnih.gov

The pyrrolidine ring in proline and its derivatives typically exists in two major puckered conformations: Cγ-endo (down) and Cγ-exo (up), referring to the position of the Cγ atom relative to the plane defined by the other four ring atoms. The energy difference between these conformers is generally small, and the molecule can interconvert between them. The bulky diphenyl(trimethylsiloxy)methyl substituent at the C2 position of the pyrrolidine ring is expected to significantly influence the conformational equilibrium.

Table 2: Possible Pyrrolidine Ring Pucker Conformations

ConformationDescription
Cγ-endoThe Cγ atom is displaced on the opposite side of the Cα-substituent relative to the mean plane of the ring.
Cγ-exoThe Cγ atom is displaced on the same side as the Cα-substituent relative to the mean plane of the ring.

Factors Influencing the Stability of the Chiral Center in this compound

The stability of the chiral center at the C2 position of the pyrrolidine ring is critical for the stereochemical integrity of this compound. Racemization, the process of converting a chiral compound into a racemic mixture, would render the catalyst ineffective for asymmetric synthesis.

Several factors can potentially influence the stability of this chiral center. One of the primary concerns for proline-based catalysts is the potential for racemization via enolization if there is an abstractable proton alpha to a carbonyl group. libretexts.org However, in the case of this compound, the chiral center is not adjacent to a carbonyl group, which significantly reduces the likelihood of racemization through this pathway.

Steric and electronic effects of the substituents on the pyrrolidine ring also play a crucial role in stabilizing the chiral center. The large diphenyl(trimethylsiloxy)methyl group provides significant steric hindrance, which can restrict conformational changes that might lead to racemization. Electronically, the nature of the substituents can influence the bond strengths around the chiral center.

The reaction conditions under which the catalyst is employed, such as temperature and pH, can also impact its stereochemical stability. Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization. wikipedia.org While proline-derived catalysts are generally robust, understanding the limits of their stability is important for practical applications. The rigidity of the pyrrolidine ring in proline itself contributes to its stereochemical stability. wikipedia.org The bulky substituent in the title compound is expected to further enhance this rigidity, making racemization less likely under typical reaction conditions.

Table 3: Potential Factors Affecting Chiral Center Stability

FactorInfluence
Structural Features
Ring RigidityThe inherent rigidity of the pyrrolidine ring helps maintain the stereochemical integrity of the chiral center.
Steric HindranceThe bulky diphenyl(trimethylsiloxy)methyl group restricts bond rotation and conformational flexibility, thus stabilizing the chiral center.
Electronic EffectsThe electronic properties of the substituents can influence the bond energies around the chiral center.
External Conditions
TemperatureHigher temperatures can increase the rate of racemization by providing sufficient energy to overcome the activation barrier.
pHExtreme pH conditions could potentially lead to degradation or side reactions that might affect the chiral center, although this is less of a concern than for compounds susceptible to enolization.

Applications of S Trimethylsiloxy Diphenyl Methyl Pyrrolidine in Asymmetric Catalysis and Synthesis

(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine as an Organocatalyst in Enantioselective Reactions

The utility of this compound as an organocatalyst stems from its ability to activate substrates through the formation of transient, covalent intermediates. The secondary amine of the pyrrolidine (B122466) ring reacts reversibly with carbonyl compounds (aldehydes and ketones) or α,β-unsaturated carbonyls to form nucleophilic enamines or electrophilic iminium ions, respectively. The bulky silyl (B83357) ether group plays a crucial role in these catalytic cycles by providing a steric shield that directs the approach of the reacting partner, thereby controlling the stereochemical outcome of the reaction. nih.gov

In enamine catalysis, the catalyst reacts with a ketone or aldehyde to form a chiral enamine. This intermediate then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. The bulky diphenyl(trimethylsilyloxy)methyl group effectively blocks one face of the enamine, ensuring the electrophile attacks from the less hindered side, leading to high enantioselectivity. nih.gov

This mode of catalysis is prominent in asymmetric Michael additions and domino reactions. For instance, the catalyst has been successfully employed in the aza-Michael/aldol (B89426) domino reaction between α-ketoamides and α,β-unsaturated aldehydes to synthesize functionalized 1,3,5-triarylpyrrolidin-2-ones. nih.gov This reaction proceeds with excellent stereocontrol, affording products with three contiguous stereocenters in high yields. nih.gov

Detailed structural studies on the enamine intermediates formed from this catalyst have provided a rationale for the observed high stereoselectivity. The large diarylmethanol-ether substituent is thought to enforce a specific conformation of the enamine, effectively shielding one face of the double bond and directing the approach of the electrophile. nih.govethz.ch This steric control has been leveraged in the Michael addition of aldehydes to nitroolefins, achieving superior enantioselectivity (up to 99% ee). nih.gov

Entryα-Ketoamide (Substituent R¹)α,β-Unsaturated Aldehyde (Substituent R²)Yield (%)dree (%)
1HH75>20:196
24-MeH70>20:194
34-OMeH65>20:195
44-ClH80>20:193
5H4-Cl82>20:194
6H4-NO₂71>20:190

Table 1: Results for the aza-Michael/aldol domino reaction catalyzed by this compound. Data sourced from reference nih.gov.

When this compound reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. As with enamine catalysis, the steric bulk of the catalyst's substituent is key to inducing asymmetry.

The formation of stable iminium ion intermediates from this catalyst has been confirmed through their preparation and characterization. For example, the reaction of the catalyst's tetrafluoroborate (B81430) salt with cinnamaldehyde (B126680) yields a stable (E)-iminium salt. ethz.ch Structural analysis suggests that the bulky substituent at the C(2) position of the pyrrolidine ring directs the approach of nucleophiles to the face opposite this group, thereby controlling the stereochemistry of the addition. ethz.ch This activation mode is central to reactions such as asymmetric Friedel-Crafts alkylations and cycloadditions involving α,β-unsaturated aldehydes.

While the dominant stereocontrol element of this compound is its steric bulk, the secondary amine of the pyrrolidine ring can also participate in catalysis through hydrogen bonding. In many organocatalytic reactions, a hydrogen-bond donor on the catalyst can interact with the electrophile, further polarizing it and organizing the transition state. nih.gov

This compound as a Chiral Auxiliary

The term "chiral auxiliary" traditionally refers to a chiral molecule that is stoichiometrically and covalently attached to a substrate to direct a diastereoselective reaction, after which it is cleaved and removed. sigmaaldrich.com While pyrrolidine derivatives are frequently used in this capacity, this compound is almost exclusively employed as a catalyst. Its high efficiency allows it to be used in sub-stoichiometric amounts, making it more practical and atom-economical than a traditional auxiliary.

In its catalytic role, the compound functions as a "transient" chiral auxiliary. It reversibly attaches to the substrate to form a chiral intermediate (enamine or iminium ion), controls the stereochemical outcome of the subsequent transformation, and is then regenerated, releasing the chiral product. nih.gov This process embodies the principle of relayed asymmetric induction through a catalytic cycle.

Through its catalytic function, this compound induces high levels of diastereoselectivity in reactions that form multiple stereocenters. The catalyst's chiral environment dictates the facial selectivity of the reaction, leading to the preferential formation of one diastereomer.

A notable example is the asymmetric fluorination of aldehydes, which can be achieved with high diastereoselectivity. Similarly, the previously mentioned aza-Michael/aldol domino reaction produces pyrrolidin-2-ones with excellent diastereomeric ratios, typically greater than 20:1. nih.gov In these transformations, the catalyst effectively acts as the source of chirality, guiding the formation of the new stereocenters relative to the transiently formed chiral enamine.

Aldehyde SubstrateFluorinating AgentDiastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
PropanalNFSI>20:1>99
ButanalNFSI>19:198
PentanalNFSI>19:197

Table 2: Representative results for the diastereoselective fluorination of aldehydes catalyzed by a diarylprolinol silyl ether catalyst. NFSI = N-Fluorobenzenesulfonimide. Data is illustrative of performance for this class of catalyst, as described in references .

Asymmetric induction is the process by which a chiral feature in a molecule controls the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. ethz.ch In reactions catalyzed by this compound, the catalyst itself is the source of this induction.

The mechanism of induction is based on the formation of the rigid, sterically defined enamine or iminium ion intermediates. The large diphenyl(trimethylsilyloxy)methyl group creates a significant steric bias, effectively blocking one of the two prochiral faces of the intermediate from attack. nih.govethz.ch The reacting partner is therefore forced to approach from the unshielded face, resulting in a highly controlled transfer of chirality from the catalyst to the product. This model of steric repulsion is the cornerstone of the high enantioselectivities and diastereoselectivities observed in a wide range of transformations catalyzed by this compound. ethz.ch

Specific Reaction Types Catalyzed or Controlled by this compound

This compound, a derivative of proline, has emerged as a highly effective organocatalyst in a variety of asymmetric transformations. Its bulky diphenyl(trimethylsilyloxy)methyl substituent plays a crucial role in creating a well-defined chiral environment, enabling high levels of stereocontrol in the formation of new carbon-carbon and carbon-heteroatom bonds. This section details the application of this catalyst in several key reaction types.

Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone of enantioselective C-C bond formation. This compound, often referred to as diphenylprolinol silyl ether, has proven to be a superior catalyst for the conjugate addition of aldehydes and ketones to nitroalkenes. This transformation typically proceeds through an enamine-based catalytic cycle, where the chiral catalyst and the carbonyl compound form a nucleophilic enamine intermediate. The steric hindrance provided by the catalyst's bulky substituent directs the approach of the electrophilic nitroalkene, thereby controlling the stereochemical outcome of the reaction.

Research has demonstrated the broad applicability of this catalyst in the Michael addition of various aldehydes to β-nitrostyrenes. The reactions consistently afford high yields and excellent stereoselectivities. For instance, the addition of propanal to a range of substituted β-nitrostyrenes proceeds smoothly to deliver the corresponding Michael adducts with high diastereoselectivity (up to 96:4 dr) and enantioselectivity (up to 95:5 er for the syn diastereomer). nih.gov

EntryAldehydeNitroalkeneSolventTime (h)Yield (%)dr (syn:anti)ee (syn) (%)
1Propanalβ-nitrostyreneToluene/THF (5:1)15-2295>90:1093
2Propanal4-Methyl-β-nitrostyreneToluene/THF (5:1)15-229896:495
3Propanal4-Methoxy-β-nitrostyreneToluene/THF (5:1)15-2292>90:1092
4Butanalβ-nitrostyreneToluene/THF (5:1)46-4890>90:1094
5Butanal4-Chloro-β-nitrostyreneToluene/THF (5:1)46-4887>90:1091

The catalyst has also been successfully employed in the Michael addition of ketones to nitroolefins, providing access to chiral γ-nitro ketones with high levels of stereocontrol. These reactions often proceed with excellent enantioselectivities, reaching up to 99% ee. nih.govnih.gov

Enantioselective Aldol Reactions

The enantioselective aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. This compound has been effectively utilized as a catalyst in direct asymmetric cross-aldol reactions.

A notable application is the reaction of α,α-disubstituted acetaldehydes with ethyl glyoxylate (B1226380), which provides access to molecules with all-carbon quaternary stereogenic centers. nih.gov The catalyst facilitates the formation of a chiral enamine intermediate from the aldehyde, which then reacts with the electrophilic glyoxylate. The bulky diphenyl(trimethylsilyloxy)methyl group effectively shields one face of the enamine, leading to a highly enantioselective attack on the glyoxylate. These reactions have been shown to produce the desired β-hydroxy-α,α-disubstituted aldehydes with good enantioselectivity. nih.gov The proposed mechanism involves the formation of both E- and Z-enamines, which both react with the ethyl glyoxylate from the face opposite to the bulky silyl ether group, ensuring high enantioselectivity. nih.gov

EntryAldehyde DonorAldehyde AcceptorCo-catalystYield (%)dr (syn:anti)ee (syn) (%)
12-PhenylpropanalEthyl glyoxylate polymerSchreiner's thiourea7555:4582
22-(p-Methoxyphenyl)propanalEthyl glyoxylate polymerSchreiner's thiourea8060:4085
32-(3,4-Dimethoxyphenyl)propanalEthyl glyoxylate polymerSchreiner's thiourea7858:4284

Furthermore, this catalyst has been instrumental in domino reactions that incorporate an aldol condensation step. For example, a domino Michael/epimerization/aldol/1,2-addition sequence has been developed for the synthesis of complex noradamantane scaffolds, showcasing the catalyst's ability to orchestrate multiple bond-forming events in a single pot with high stereocontrol. nih.gov

Asymmetric Mannich Reactions

The Mannich reaction is a fundamental C-C bond-forming reaction that involves the aminoalkylation of a carbon acid. While this compound has demonstrated broad utility in other asymmetric transformations, its application as a catalyst for asymmetric Mannich reactions is not extensively documented in the scientific literature. Related pyrrolidine-based catalysts, such as proline and its derivatives, are well-known to catalyze Mannich reactions effectively. However, specific and detailed research findings on the use of this compound for this particular transformation are limited.

Other C-C and C-X Bond Forming Reactions

Beyond Michael and aldol reactions, this compound has shown promise in catalyzing other types of C-C and C-X bond-forming reactions, particularly in the realm of asymmetric cycloadditions. These reactions are of great importance for the rapid construction of cyclic molecules with multiple stereocenters.

The catalyst has been successfully applied in formal carbo-[3+3] cycloaddition reactions. For instance, the reaction between α,β-unsaturated aldehydes and isopropylidenemalononitrile, catalyzed by diphenylprolinol silyl ether, proceeds via a domino Michael/Knoevenagel condensation sequence to afford highly functionalized cyclohexene (B86901) derivatives with excellent enantioselectivity. nih.gov This transformation highlights the catalyst's ability to facilitate cascade reactions, leading to the efficient synthesis of complex carbocyclic frameworks.

Additionally, the catalyst has been employed in domino reactions that construct intricate polycyclic systems. The synthesis of topologically unique and chiral noradamantanes has been achieved in a single step from simple starting materials through a domino Michael/epimerization/Michael/1,2-addition or Michael/epimerization/aldol/1,2-addition sequence. nih.gov In these complex transformations, the catalyst orchestrates the formation of three new C-C bonds and up to six stereocenters with a high degree of control.

While the primary applications of this compound have focused on C-C bond formation through enamine catalysis, its potential in facilitating the formation of C-X bonds (where X is a heteroatom) remains an area for further exploration. The fundamental reactivity of the enamine intermediate suggests that reactions with suitable electrophiles could lead to the development of novel asymmetric C-O, C-N, or C-S bond-forming reactions.

Mechanistic Studies of Reactions Involving S Trimethylsiloxy Diphenyl Methyl Pyrrolidine

Elucidation of Reaction Pathways and Transition States

The catalytic efficacy of (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine hinges on its ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The generally accepted catalytic cycle for enamine-mediated reactions, such as the Michael addition of aldehydes to nitroalkenes, is initiated by the reaction of the aldehyde with the secondary amine of the pyrrolidine (B122466) ring to form a key enamine intermediate. This enamine then attacks the electrophile, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis regenerates the catalyst and releases the functionalized aldehyde product.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in shedding light on the transition states involved in these reactions. For the broader class of diphenylprolinol silyl (B83357) ether catalysts, two competing models for stereocontrol have been proposed: the "steric shielding model" and the "Curtin-Hammett scenario".

Steric Shielding Model: This model posits that the bulky trimethylsiloxy(diphenyl)methyl group effectively blocks one face of the enamine, forcing the electrophile to approach from the less hindered face, thereby dictating the stereochemical outcome of the reaction.

While these models provide a general framework, detailed transition state analyses specifically for this compound are not extensively documented in publicly available literature. However, the principles derived from studies of closely related catalysts are considered to be largely applicable.

Role of the Pyrrolidine Nitrogen in Catalytic Cycles

The nitrogen atom of the pyrrolidine ring is the linchpin of the catalytic activity of this compound. Its primary role is to act as a nucleophile, reacting with the carbonyl group of the aldehyde or ketone substrate to form the crucial enamine or iminium ion intermediates.

The basicity and nucleophilicity of this nitrogen are critical for the efficiency of the catalytic cycle. The formation of the enamine intermediate increases the Highest Occupied Molecular Orbital (HOMO) energy of the substrate, making it a more potent nucleophile for attacking electrophiles. Conversely, in reactions involving α,β-unsaturated aldehydes, the pyrrolidine nitrogen forms an iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate, enhancing its electrophilicity and susceptibility to attack by nucleophiles.

The stereochemistry of the pyrrolidine ring, with its (S)-configuration, is fundamental in creating a chiral environment around the reactive intermediates, which is essential for the enantioselective outcome of the reaction.

Influence of the Trimethylsiloxy(diphenyl)methyl Group on Stereoselectivity and Reactivity

The bulky trimethylsiloxy(diphenyl)methyl substituent at the C2 position of the pyrrolidine ring exerts a profound influence on both the stereoselectivity and reactivity of the catalyst.

Stereoselectivity: As alluded to in the steric shielding model, the sheer size of this group is a primary determinant of the stereochemical outcome. It creates a highly congested steric environment that effectively directs the incoming electrophile to one face of the enamine intermediate. The two phenyl groups and the trimethylsiloxy moiety project outwards, creating a chiral pocket that dictates the facial selectivity of the reaction.

Reactivity: The nature of the silyl group can also modulate the reactivity of the catalyst. Studies on related diphenylprolinol silyl ethers have shown that increasing the steric bulk of the silyl group (e.g., from trimethylsilyl (B98337) to triethylsilyl or tert-butyldimethylsilyl) can lead to a decrease in the reaction rate. This is likely due to increased steric hindrance that may slow down the formation of the enamine intermediate or the subsequent reaction with the electrophile.

The electronic properties of the trimethylsiloxy group are also of significance. The silylation of the parent diphenylprolinol has been shown to dramatically improve its catalytic activity in Michael additions. This enhancement is attributed to a combination of steric and electronic effects that optimize the conformation and reactivity of the enamine intermediate.

Table 1: Effect of Silyl Substituent on Catalyst Performance in the Michael Reaction

Catalyst SubstituentReaction Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
TMS 29595/599
TES 29794/699
TBS 209492/899

Data adapted from studies on related diphenylprolinol silyl ether catalysts in the Michael addition of propanal to nitrostyrene.

Kinetic Investigations of this compound-Mediated Reactions

Detailed kinetic studies on reactions specifically mediated by this compound are scarce in the literature. However, kinetic analyses of reactions catalyzed by the broader class of diarylprolinol ether catalysts have provided valuable insights that are likely applicable.

These studies often reveal complex kinetic profiles. For instance, in the conjugate addition of aldehydes to nitro-olefins, the reaction may not follow simple Michaelis-Menten kinetics. The formation of various intermediates and the possibility of off-cycle catalyst deactivation can lead to non-linear relationships between catalyst concentration and reaction rate.

Furthermore, kinetic studies have been instrumental in probing the validity of the Curtin-Hammett principle in these catalytic systems. By examining the rates of formation of different stereoisomeric products and intermediates, researchers can gain a deeper understanding of the factors that govern stereoselectivity. For example, if the interconversion of diastereomeric intermediates is rapid compared to the rate of product formation, the product ratio will be determined by the relative energies of the transition states leading to the products, consistent with the Curtin-Hammett principle.

The development of in-situ monitoring techniques, such as reaction progress kinetic analysis using spectroscopic methods, is crucial for unraveling the complex kinetics of these organocatalytic reactions and for providing a more complete picture of the reaction mechanism.

Theoretical and Computational Studies on S Trimethylsiloxy Diphenyl Methyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms

Density Functional Theory (DFT) has proven to be an indispensable tool for unraveling the complex reaction mechanisms of organocatalyzed reactions involving (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine. These calculations allow for the detailed exploration of potential energy surfaces, the identification of transient intermediates, and the characterization of transition states, thereby providing a molecular-level understanding of how the catalyst facilitates chemical transformations with high efficiency and stereoselectivity.

A primary focus of DFT studies has been the elucidation of the catalytic cycle, which typically commences with the formation of a key intermediate through the reaction of the catalyst with a carbonyl compound. For instance, in the case of α,β-unsaturated aldehydes, the catalyst forms an iminium ion intermediate, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. Conversely, with saturated aldehydes, an enamine intermediate is generated, which raises the HOMO (Highest Occupied Molecular Orbital) of the aldehyde, turning it into a potent nucleophile. chem-station.com

DFT calculations have been instrumental in mapping out the energetic landscape of these catalytic cycles. For the Michael addition of propanal to β-nitrostyrene, a reaction catalyzed by diphenylprolinol silyl (B83357) ethers, computational studies have dissected the key steps of C-C bond formation and protonation. nih.govacs.org These studies suggest that while the protonation step may be rate-determining, the stereoselectivity is primarily established during the C-C bond-forming transition state. nih.govacs.org

The transition states for the attack of the nucleophile on the iminium ion or the reaction of the enamine with an electrophile are of particular interest. DFT calculations can precisely model the geometries of these transition states, revealing the crucial non-covalent interactions that dictate the stereochemical outcome. The bulky diphenyl(trimethylsiloxy)methyl group of the catalyst plays a pivotal role in shielding one face of the reactive intermediate, thereby directing the incoming reactant to the opposite face and ensuring high enantioselectivity. nih.gov

Table 1: Representative DFT-Calculated Parameters for Key Steps in Organocatalyzed Reactions

Reaction StepSystemComputational LevelCalculated ParameterValueReference
C-C Bond FormationMichael AdditionDFT (unspecified)Activation Free EnergyNot Specified nih.gov
ProtonationMichael AdditionDFT (unspecified)Activation Free EnergyNot Specified nih.gov
Enamine FormationGeneral AldehydeDFT (unspecified)Reaction EnergyFavorable nih.gov
Iminium Ion Formationα,β-Unsaturated AldehydeDFT (unspecified)Reaction EnergyFavorable nih.gov

Note: Specific energy values are often context-dependent and vary with the specific reactants and computational methods employed. The table illustrates the types of parameters calculated.

Molecular Modeling and Conformational Analysis of this compound and its Intermediates

The catalytic activity and stereoselectivity of this compound are intrinsically linked to its three-dimensional structure and the conformational preferences of its reaction intermediates. Molecular modeling and conformational analysis are therefore crucial for a comprehensive understanding of its function.

The catalyst itself possesses significant conformational flexibility, particularly around the bond connecting the pyrrolidine (B122466) ring to the bulky silyl ether moiety. Computational methods, such as molecular mechanics and DFT, are employed to identify the low-energy conformers of the catalyst. This analysis is critical because different conformers can lead to different transition state geometries and, consequently, different stereochemical outcomes.

Of paramount importance is the conformational analysis of the enamine and iminium ion intermediates. The geometry of the enamine, for instance, dictates its nucleophilicity and the facial selectivity of its reaction with electrophiles. The syn and anti conformations of the enamine, arising from the orientation of the substituent on the nitrogen atom relative to the double bond, have been extensively studied. DFT calculations have shown that the anti-conformer is generally more stable, and the transition state leading to the major product enantiomer typically proceeds through this lower-energy conformation.

Similarly, the E/Z isomerism of iminium ions derived from α,β-unsaturated aldehydes has been a subject of computational investigation. The stereochemical outcome of conjugate additions to these intermediates is highly dependent on which isomer is more reactive and which face is more accessible. Molecular modeling reveals how the bulky catalyst framework controls the preferred conformation of the iminium ion, effectively blocking one face from nucleophilic attack. nih.gov

Table 2: Key Conformational Features of Reaction Intermediates

IntermediateKey Conformational FeatureMethod of AnalysisSignificance
CatalystOrientation of the diphenyl(trimethylsiloxy)methyl groupMolecular Mechanics, DFTInfluences the steric environment of the active site.
Enaminesyn vs. anti conformationDFTDetermines facial selectivity in reactions with electrophiles.
Iminium IonE/Z IsomerismDFTControls stereochemical outcome in conjugate additions.

Prediction of Enantioselectivity and Diastereoselectivity in Reactions Involving this compound

A major goal of computational chemistry in the field of asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. For reactions catalyzed by this compound, computational models have been developed that can forecast the stereochemical outcome with a high degree of accuracy.

The prediction of stereoselectivity relies on the calculation of the energies of the diastereomeric transition states leading to the different stereoisomeric products. According to transition state theory, the ratio of the products is determined by the difference in the free energies of these transition states (ΔΔG‡). A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product isomer.

DFT calculations are the workhorse for these predictions. By carefully locating and calculating the energies of all plausible transition states, researchers can predict both the enantiomeric excess (ee) and the diastereomeric ratio (dr) of a reaction. These predictions are not only valuable for understanding the origin of stereoselectivity but also for guiding the selection of optimal reaction conditions and catalyst variants.

For example, in the Michael addition of propanal to β-nitrostyrene, computational studies have successfully rationalized the high syn-diastereoselectivity and enantioselectivity observed experimentally. nih.gov By comparing the energies of the four possible transition states (leading to the (R,R), (S,S), (R,S), and (S,R) products), the calculations show a clear preference for the transition state leading to the experimentally observed major isomer.

More advanced computational approaches, such as those combining quantum mechanics with machine learning (QM/ML), are also being developed to predict enantioselectivity. nih.govrsc.org These methods can leverage large datasets of calculated or experimental results to build predictive models that are faster than traditional DFT calculations, enabling the high-throughput screening of catalysts and reactions. nih.gov

Table 3: Computational Prediction of Stereoselectivity

Reaction TypeKey Factor for StereoselectivityComputational ApproachPredicted Outcome
Michael AdditionEnergy difference between diastereomeric transition statesDFTEnantiomeric excess (ee) and diastereomeric ratio (dr)
Aldol (B89426) ReactionSteric hindrance in the transition stateDFT, Molecular ModelingFacial selectivity
General Asymmetric ReactionsCatalyst-substrate interactionsQM/MLEnantiomeric ratio

Rational Design of Modified this compound Derivatives Through Computational Approaches

Building upon the mechanistic understanding and predictive capabilities developed through computational studies, researchers are now in a position to rationally design modified this compound derivatives with improved catalytic properties. Computational approaches play a crucial role in this in silico design process, allowing for the evaluation of new catalyst structures before their synthesis and experimental testing, thus saving significant time and resources.

The process of rational catalyst design typically involves identifying the key structural features of the parent catalyst that are responsible for its activity and selectivity. For the Hayashi-Jørgensen catalyst, these include the pyrrolidine ring, which forms the enamine or iminium ion, and the bulky diphenyl(trimethylsiloxy)methyl group, which controls the stereochemical outcome.

Computational screening can be used to explore the effect of modifying these structural elements. For example, DFT calculations can be used to predict how changing the substituents on the phenyl rings or altering the silyl group will affect the catalyst's steric and electronic properties. By calculating the transition state energies for a series of virtual catalyst derivatives, it is possible to identify candidates that are predicted to exhibit higher enantioselectivity or reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Enantioselectivity Relationship (QSER) studies can also be employed. mdpi.com These methods use statistical models to correlate the structural features of a series of catalysts with their experimentally or computationally determined activities and selectivities. Once a reliable model is established, it can be used to predict the performance of novel, untested catalyst structures.

The ultimate goal of this computational design process is to generate new catalyst candidates with superior performance for specific applications. For instance, a modified catalyst might be designed to be more effective for a particularly challenging substrate or to provide access to the opposite enantiomer of a product.

Table 4: Strategies for the Rational Design of Modified Catalysts

Design StrategyComputational ToolDesired Outcome
Modification of Phenyl SubstituentsDFT, QSAREnhanced electronic effects, improved solubility
Alteration of the Silyl GroupDFT, Molecular ModelingFine-tuning of steric hindrance
Introduction of New Functional GroupsDFTCreation of additional non-covalent interactions
Scaffold HoppingMolecular ModelingDiscovery of novel catalyst backbones

Derivatization and Structural Modifications of S Trimethylsiloxy Diphenyl Methyl Pyrrolidine

Synthesis of Analogues with Modified Pyrrolidine (B122466) Scaffolds

Modifications to the pyrrolidine ring are a key strategy to modulate the catalyst's steric and electronic properties. nih.gov The introduction of substituents on the five-membered ring can influence the puckering of the ring and the orientation of the catalytic diphenylmethyl group, thereby affecting the transition state of the catalyzed reaction. nih.govresearchgate.net

Research in this area has focused on several approaches:

Substitution at C-4: The C-4 position of the pyrrolidine ring is a common target for modification. Introducing substituents at this position, such as alkyl groups, can lock the ring into a specific conformation. nih.gov For example, the synthesis of cis- and trans-4-hydroxy L-proline derivatives allows for the introduction of new functional groups that can participate in hydrogen bonding or other non-covalent interactions, potentially enhancing catalytic activity and selectivity. mdpi.com

Substitution at Other Positions: While less common, modifications at other positions of the pyrrolidine ring have also been explored. These changes can alter the basicity and nucleophilicity of the pyrrolidine nitrogen, which is crucial for the formation of the enamine intermediate in many catalytic cycles. nih.gov

Prolinamide-Based Analogues: A significant number of derivatives have been created by transforming the implied carboxylic acid group of the parent amino acid, proline. This leads to a wide variety of prolinamides, where different amines are coupled to the proline core. mdpi.comunibo.it These modifications, while moving away from the direct structure of (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine, are part of the broader effort to create pyrrolidine-based catalysts with tailored properties. For instance, prolinamide-thiourea catalysts have been developed that act as bifunctional organocatalysts. unibo.it

The synthesis of these analogues often starts from commercially available chiral precursors like L-proline or trans-4-hydroxy-L-proline, which serve as versatile building blocks. nih.gov Synthetic strategies involve multi-step sequences to introduce the desired functionality while maintaining the crucial (S)-stereochemistry at the C-2 position. mdpi.com

Introduction of Diverse Substituents on the Diphenylmethyl Moiety

The two phenyl rings of the diphenylmethyl group create a sterically hindered environment around the catalytic site, which is fundamental to achieving high enantioselectivity. Modifying these aromatic rings with various substituents allows for the electronic and steric tuning of this chiral pocket.

Researchers have synthesized a range of diarylprolinol silyl (B83357) ether catalysts with electronically diverse substituents on the aryl rings. unl.ptresearchgate.net For example, introducing electron-withdrawing or electron-donating groups can alter the π-π stacking and van der Waals interactions between the catalyst and the substrate in the transition state.

A notable example is the development of diarylprolinol catalysts bearing trifluoromethyl (CF₃) substituents. researchgate.net These catalysts were compared with the parent diphenylprolinol derivatives in asymmetric cross-aldol reactions. The findings indicate that the optimal catalyst often depends on the specific substrates used, highlighting the importance of having a library of catalysts with varied electronic properties. researchgate.net

Catalyst MoietySubstituent (R)Impact on Catalysis
DiarylprolinolH (Diphenyl)Standard catalyst, high enantioselectivity in many reactions. unl.pt
DiarylprolinolCF₃Modified reactivity and stereoselectivity; preferable for certain electrophilic aldehydes. researchgate.net
DiarylprolinolOMe, Cl, etc.Allows for fine-tuning of electronic and steric properties of the chiral pocket.

Alterations to the Siloxy Group for Tunable Reactivity and Selectivity

The trimethylsiloxy (TMS) group plays a crucial role in enhancing the catalyst's reactivity compared to its parent alcohol, (S)-α,α-diphenyl-2-pyrrolidinemethanol. tohoku.ac.jp The silylation of the hydroxyl group prevents the formation of an undesired aminal intermediate and leads to more effective enamine formation. tohoku.ac.jp This discovery spurred investigations into the effects of altering the bulk and electronic nature of the silyl group.

Systematic studies have shown that replacing the TMS group with other silyl ethers can significantly impact the reaction rate and, in some cases, the stereoselectivity. tohoku.ac.jp

Triethylsilyl (TES) and tert-Butyldimethylsilyl (TBS) Ethers: These groups are sterically more demanding than the TMS group. Research has shown that while TES and TBS derivatives are also excellent catalysts, the reaction rate tends to decrease as the steric bulk of the silyl substituent increases. tohoku.ac.jp

Triisopropylsilyl (TIPS) Ether: The even bulkier TIPS group has also been employed. TIPS ethers offer greater stability, particularly towards hydrolysis, which can be advantageous in reactions requiring prolonged times or the presence of protic species.

The choice of the silyl group allows for the fine-tuning of the catalyst's activity. For reactions involving highly reactive substrates, a bulkier silyl group like TBS might be employed to moderate the reaction rate, whereas for less reactive substrates, the more active TMS derivative is often preferred. tohoku.ac.jp

Silyl GroupAbbreviationRelative Steric BulkImpact on Reaction Rate
Trimethylsilyl (B98337)TMSSmallHigh reactivity. tohoku.ac.jp
TriethylsilylTESMediumSlower than TMS. tohoku.ac.jp
tert-ButyldimethylsilylTBSLargeSlower than TES. tohoku.ac.jp
TriisopropylsilylTIPSVery LargeGenerally slow, but offers high stability.

Development of Immobilized or Heterogenized this compound Catalysts

While homogeneous organocatalysts like this compound offer excellent performance, their separation from the reaction mixture and subsequent reuse can be challenging. To address this, significant research has been directed towards the development of immobilized or heterogenized versions of the catalyst. This approach aligns with the principles of green chemistry by facilitating catalyst recycling and enabling their use in continuous-flow reactors. researchgate.net

One successful strategy involves anchoring the catalyst onto a solid support. For instance, a diphenylprolinol alkyl ether has been immobilized on a polymer support. researchgate.net These immobilized catalysts have been successfully used in packed-bed reactors for continuous-flow reactions, such as the asymmetric conjugate addition of nucleophiles to α,β-unsaturated aldehydes. researchgate.net While the catalytic activity of immobilized catalysts can sometimes be lower than their homogeneous counterparts due to mass transfer limitations, they offer the significant advantages of easy separation and reusability. researchgate.net

Another approach involves grafting the catalyst onto inorganic supports like mesoporous silica (B1680970) (e.g., SBA-15). mdpi.com While this specific example relates to molybdenum complexes, the principle of using highly porous, stable inorganic materials as supports is broadly applicable to organocatalysts. These materials provide a high surface area for anchoring the catalytic sites and can improve the mechanical and chemical stability of the final catalyst system.

The development of these heterogenized systems is crucial for the industrial application of organocatalysis, where catalyst lifetime and process efficiency are paramount. researchgate.net

Emerging Research Directions and Future Prospects for S Trimethylsiloxy Diphenyl Methyl Pyrrolidine

Integration of (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine into Multicomponent Reactions

The integration of this compound into multicomponent reactions (MCRs) represents a significant frontier in the pursuit of molecular complexity from simple starting materials. researchgate.netnih.gov MCRs, which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency and atom economy. researchgate.net The catalyst's proven efficacy in promoting tandem and cascade reactions, where multiple bonds are formed sequentially in one pot, provides a strong foundation for its application in MCRs. acs.orgunl.pt

Researchers are exploring the use of this catalyst to orchestrate complex MCRs for the diastereoselective synthesis of highly substituted pyrrolidines and other heterocyclic scaffolds. nih.govmdpi.com These reactions can construct up to three stereogenic centers in a single operation, showcasing the catalyst's potential in rapidly building molecular complexity. nih.gov The ability of the catalyst to operate through various activation modes, such as enamine and iminium ion catalysis, allows for the design of novel MCRs that combine different types of bond-forming events. nih.govchem-station.com For instance, a potential MCR could involve an initial Michael addition followed by an aldol (B89426) condensation and a final cyclization, all mediated by the same catalyst.

The development of such organocatalytic MCRs is crucial for generating libraries of structurally diverse and stereochemically complex molecules, which are invaluable in drug discovery and materials science. researchgate.net Future research will likely focus on expanding the scope of substrates and reaction partners that can be effectively combined in MCRs catalyzed by this compound.

Table 1: Examples of Cascade Reactions Catalyzed by Diarylprolinol Silyl (B83357) Ethers

Reaction TypeReactantsProductKey Features
Tandem Michael/Henry ReactionPentane-1,5-dial, NitroalkeneSubstituted NitrocyclohexanecarbaldehydeControl of four stereogenic centers in a single operation. unl.pt
Triple Cascade ReactionAldehyde, Michael AcceptorChiral CyclohexenecarbaldehydeSynthesis of complex cyclic systems with high stereocontrol. unl.pt
Domino Michael/Intramolecular Morita-Baylis-HillmanEnals, Activated AlkenesFunctionalized CarbocyclesAccess to densely functionalized cyclic compounds. tcichemicals.com

Applications in Flow Chemistry and Continuous Synthesis

The adaptation of this compound for use in flow chemistry and continuous synthesis is a key area of development aimed at enhancing the practical utility and scalability of reactions it catalyzes. researchgate.netnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and higher throughput. europa.eu

A significant advancement in this area is the immobilization of diarylprolinol silyl ether catalysts onto solid supports, such as polystyrene or superparamagnetic nanoparticles. researchgate.netresearchgate.net These supported catalysts can be packed into columns or reactors for use in continuous flow systems. researchgate.net This approach not only facilitates the separation of the catalyst from the product stream but also enables catalyst recycling, which is crucial for improving the economic viability of the process. researchgate.netrsc.org

Researchers have successfully demonstrated the use of polymer-supported diarylprolinol silyl ethers in continuous flow for enantioselective domino reactions, achieving high yields and enantioselectivities. researchgate.net These systems show promise for the large-scale production of fine chemicals and active pharmaceutical ingredients (APIs). mit.edursc.org Future work in this area will likely focus on optimizing reactor design, improving the stability and longevity of immobilized catalysts under flow conditions, and integrating these catalytic steps into multi-step continuous syntheses. mit.edu

Table 2: Comparison of Batch vs. Flow Synthesis using Supported Hayashi-Jørgensen Catalyst

ParameterBatch SynthesisContinuous Flow Synthesis
Catalyst Separation Requires post-reaction separation (e.g., chromatography)Simplified in-line separation and recycling. researchgate.net
Scalability Challenging due to heat transfer and mixing issuesMore readily scalable by extending operation time or using larger reactors. europa.eu
Safety Potential for thermal runaway with exothermic reactionsEnhanced safety due to small reaction volumes and superior heat dissipation. europa.eu
Throughput Limited by batch size and cycle timePotential for high throughput with automated systems. mit.edu

Exploration of Novel Catalytic Modes for this compound

While this compound is well-established for its role in enamine and iminium ion catalysis, ongoing research is dedicated to uncovering and harnessing novel modes of catalytic activation. nih.govnih.gov This exploration aims to expand the repertoire of chemical transformations that can be achieved with this versatile catalyst.

One area of intense investigation involves extending the concept of vinylogous reactivity. By reacting with poly-unsaturated carbonyl compounds, the catalyst can generate extended conjugated systems like dienamines, trienamines, and even tetraenamines. nih.gov These reactive intermediates allow for functionalization at positions remote from the original carbonyl group (e.g., γ, ε, or even further), opening up new avenues for the synthesis of complex molecules. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in understanding these novel activation modes. nih.gov They provide insights into the structure and reactivity of transient intermediates and help rationalize the stereochemical outcomes of reactions. nih.gov This deeper mechanistic understanding facilitates the rational design of new reactions and the optimization of existing ones.

Furthermore, researchers are exploring the synergistic use of this organocatalyst with other catalytic systems, such as metal catalysts or photocatalysts, to enable unprecedented transformations. orgsyn.org These dual-catalytic systems can unlock reaction pathways that are not accessible with either catalyst alone, leading to the development of highly innovative synthetic methodologies.

Table 3: Activation Modes of this compound

Catalytic ModeIntermediateType of ActivationTypical Reaction
Enamine CatalysisEnamineHOMO-raisingα-Functionalization of aldehydes/ketones. nih.gov
Iminium Ion CatalysisIminium IonLUMO-loweringConjugate addition to α,β-unsaturated aldehydes. nih.gov
Dienamine CatalysisDienamineHOMO-raisingγ-Functionalization of α,β-unsaturated aldehydes. nih.gov
Trienamine CatalysisTrienamineHOMO-raisingε-Functionalization of 2,4-dienals. nih.gov

Addressing Challenges in the Scalable Synthesis and Application of this compound

Despite its synthetic power, the widespread industrial application of this compound faces several challenges, primarily related to cost, catalyst loading, and recyclability. acs.orgresearchgate.net Addressing these issues is crucial for the sustainable and economic implementation of organocatalytic processes on a large scale.

The recovery and reuse of the catalyst are also critical for improving process economics. acs.org As mentioned previously, immobilizing the catalyst on solid supports is a promising strategy. researchgate.netrsc.org Another approach involves the development of water-soluble catalyst derivatives that can be easily separated from the organic product phase and recycled. acs.org Such systems not only simplify purification but also align with the principles of green chemistry by reducing the reliance on organic solvents. organic-chemistry.org

The synthesis of the catalyst itself on a large scale presents its own set of challenges. Developing robust, efficient, and cost-effective synthetic routes to the catalyst is an ongoing area of process chemistry research. The goal is to make these powerful catalysts more accessible for both academic research and industrial manufacturing, thereby facilitating their broader application in the synthesis of valuable chiral compounds. tcichemicals.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is synthesized via silylation of (R)-(+)-α,α-diphenylprolinol using trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane (DCM) under nitrogen. The reaction proceeds at room temperature with >99% yield, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and chiral HPLC . Stereochemical integrity is maintained by starting with enantiomerically pure prolinol derivatives and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : X-ray crystallography is employed to confirm the absolute configuration of the chiral center. Functional characterization includes:

  • Catalytic activity : Tested in asymmetric epoxidation (e.g., stereoselective conversion of aziridine acrylaldehyde to epoxide 162 with 98:2 enantiomeric ratio (e.r.)) .
  • Thermal stability : Analyzed via differential scanning calorimetry (DSC) to ensure no decomposition below 150°C .

Q. What are the primary applications of this compound in asymmetric organocatalysis?

  • Methodological Answer : It serves as a chiral Lewis base catalyst in stereoselective reactions, such as:

  • Epoxidation : Achieves >98% diastereoselectivity in aziridine-derived epoxides via transition-state control .
  • Fluorination : Enables β-fluorination of carbonyl compounds with NFSI (N-fluorobenzenesulfonimide), yielding diastereoselective ratios up to 95:5 when paired with Pd(OAc)2 .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in fluorination reactions catalyzed by this compound?

  • Methodological Answer : Key variables include:

  • Solvent selection : Methyl tert-butyl ether (MTBE) improves fluorination yields vs. THF due to reduced polarity .
  • Catalyst loading : 10 mol% (S)-pyrrolidine derivative maximizes e.r. while minimizing side reactions.
  • Temperature : Reactions conducted at –20°C slow racemization, confirmed by <sup>19</sup>F NMR kinetics .

Q. How should researchers address contradictions in reported catalytic efficiencies across studies?

  • Methodological Answer : Contradictions often arise from substrate-specific effects. For example:

  • Steric hindrance : Bulky substrates (e.g., trisubstituted alkenes) reduce reaction rates but enhance stereocontrol.
  • Solution : Use computational modeling (DFT) to map transition states and identify steric/electronic bottlenecks .
  • Validation : Compare kinetic isotope effects (KIE) and Hammett plots to isolate electronic vs. steric contributions .

Q. What advanced techniques validate the compound’s role in stereochemical amplification during multi-step syntheses?

  • Methodological Answer :

  • Dynamic kinetic resolution (DKR) : Monitor chiral amplification via in-situ <sup>1</sup>H NMR with chiral shift reagents .
  • Crossover experiments : Introduce isotopically labeled analogs (e.g., <sup>13</sup>C-prolinol derivatives) to track catalyst-substrate interactions .

Guidelines for Rigorous Research Design

  • PICO Framework : Define P opulation (substrate class), I ntervention (catalyst), C omparison (alternative catalysts), O utcome (e.r./d.r.) .
  • FINER Criteria : Ensure questions are F easible (e.g., scalable synthesis), N ovel (e.g., unexplored substrates), and R elevant (e.g., drug precursor synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.